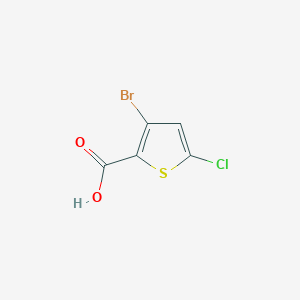

3-Bromo-5-chlorothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFGVWIEWQOHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264457 | |

| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-38-6 | |

| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60729-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

Harnessing the Potential of a Versatile Heterocycle: A Senior Application Scientist's Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS No. 60729-38-6)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key heterocyclic building block. With its unique substitution pattern, this compound offers a versatile scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

Introduction: A Molecule of Strategic Importance

This compound, identified by its CAS number 60729-38-6, is a disubstituted thiophene derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a carboxylic acid group and two distinct halogen atoms (bromine and chlorine) at specific positions on the thiophene ring, provides multiple points for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate for the synthesis of novel therapeutic agents. Notably, it is classified as a "Protein Degrader Building Block," indicating its utility in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 60729-38-6 | [1][2] |

| Molecular Formula | C₅H₂BrClO₂S | [1][2] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| Appearance | Cream-colored powder | [3] |

| Melting Point | 145 - 147 °C | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent, with increased solubility in basic aqueous solutions due to deprotonation to the carboxylate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below, based on the analysis of its functional groups and structural analogs.

-

¹H NMR: The thiophene ring possesses a single proton. Due to the electron-withdrawing effects of the adjacent carboxylic acid, bromine, and chlorine substituents, this proton is expected to appear as a singlet in a deshielded region of the spectrum. The acidic proton of the carboxylic acid will typically be observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its signal will disappear upon the addition of D₂O.[4]

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[5] The four carbons of the thiophene ring will have chemical shifts determined by their substitution, with the carbon bearing the carboxylic acid group being the most deshielded among the ring carbons.

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3500-2500 cm⁻¹.[4][6]

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing between 1730 and 1700 cm⁻¹ for saturated acids.[6]

-

C-O stretching and O-H bending vibrations, which are also characteristic of carboxylic acids.[6]

-

Vibrations associated with the C-Br and C-Cl bonds, typically found in the fingerprint region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak (M⁺) should be observable, and common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[4]

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of substituted thiophene-2-carboxylic acids often involves the introduction of the carboxyl group onto a pre-functionalized thiophene ring. A plausible approach for the synthesis of this compound could start from 2-chloro-5-bromothiophene.

Caption: Plausible synthetic route via lithiation-carboxylation.

Experimental Protocol (Hypothetical):

-

Lithiation: Dissolve 2-chloro-5-bromothiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The lithium-halogen exchange is expected to occur preferentially at the more reactive bromine position.

-

Carboxylation: Quench the resulting lithiated intermediate by pouring it over crushed dry ice (solid CO₂). The lithium salt of the carboxylic acid will form.

-

Acidification: Allow the reaction mixture to warm to room temperature, and then acidify with a dilute aqueous acid (e.g., 1 M HCl).

-

Work-up and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality: This approach is based on the well-established principle of lithium-halogen exchange followed by carboxylation, a common method for introducing a carboxylic acid group onto an aromatic ring. The lower temperature is crucial to prevent side reactions.

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromo substituent, and the chloro substituent.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules.

-

Halogen Atoms: The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions.[7] The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in palladium-catalyzed couplings) allows for selective functionalization at the 3-position.

Caption: Key reaction sites on the core molecule.

Applications in Drug Discovery and Development

The primary application of this compound in drug development lies in its role as a versatile scaffold, particularly for the construction of PROTACs.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]

This compound can serve as a core structural element or a precursor to a linker in a PROTAC molecule. The carboxylic acid group is a convenient point for attachment to either the target protein ligand or the E3 ligase ligand via an amide or ester linkage. The halogenated thiophene ring itself can be part of the linker, providing rigidity and specific spatial orientation, or it can be further functionalized to interact with the target protein or the E3 ligase.

Caption: General structure of a PROTAC molecule.

The development of PROTACs is a rapidly advancing field aimed at targeting proteins that have been traditionally considered "undruggable."[10] The use of building blocks like this compound is crucial for the modular synthesis of diverse PROTAC libraries to identify effective drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined structure, multiple points for functionalization, and emerging role in the synthesis of PROTACs underscore its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, potential synthesis, reactivity, and applications, serving as a valuable resource for researchers at the forefront of drug discovery.

References

-

Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - [Supporting Information]. Retrieved from [Link]

-

Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. RSC Advances, 7(73), 46007-46013. Retrieved from [Link]

-

Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

RSC Publishing. (n.d.). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health. (2025). Pioneering protein degradation for agricultural applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

-

ChemRxiv. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Retrieved from [Link]

-

Caltech Authors. (n.d.). Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

ResearchGate. (n.d.). 150 questions with answers in 13C-NMR | Scientific method. Retrieved from [Link]

-

OpenStax. (n.d.). Additional Problems 13 – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chlorothiophene-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

AMiner. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. achmem.com [achmem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC | BroadPharm [broadpharm.com]

- 10. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-chlorothiophene-2-carboxylic acid molecular weight

An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and potential applications, with a focus on its role in drug discovery.

Core Molecular Profile

This compound is a disubstituted thiophene derivative. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the thiophene scaffold makes it a highly valuable and versatile intermediate for organic synthesis. The bromine and chlorine atoms provide regiochemically distinct sites for further elaboration, most commonly through cross-coupling reactions, while the carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, or acid chlorides.

Physicochemical and Safety Data Summary

The key quantitative data and safety information for this compound are summarized below.

| Property | Value | References |

| Molecular Weight | 241.49 g/mol | [1][2][3] |

| Molecular Formula | C₅H₂BrClO₂S | [1][4] |

| CAS Number | 60729-38-6 | [1] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥95-98% | [1][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2][3] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [6] |

Strategic Synthesis Pathways

A plausible and field-proven strategy begins with commercially available 5-chlorothiophene-2-carboxylic acid. The carboxylic acid group at the C2 position is an ortho-, para-director for electrophilic substitution, but it is also deactivating. However, the sulfur atom in the thiophene ring is strongly activating, typically directing electrophiles to the C5 and C2 positions. Since the C5 position is already occupied by chlorine, the next most activated position for electrophilic attack is C3.

Proposed Synthetic Workflow:

Sources

physical properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern on the thiophene ring—featuring a carboxylic acid, a bromine atom, and a chlorine atom—provides multiple reactive sites for further chemical modification. For researchers in medicinal chemistry and materials science, this molecule is of particular interest as an intermediate for creating more complex structures, including pharmacologically active agents and novel organic materials. For instance, it is classified within product families such as "Protein Degrader Building Blocks," indicating its potential utility in the development of targeted therapeutics.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 60729-38-6). As experimental data for this specific compound is not extensively published, this document synthesizes available information from suppliers, data from analogous compounds, and established analytical principles. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting. We will delve not only into the known values but also into the standard methodologies used to determine them, providing both data and the scientific reasoning behind its interpretation.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 60729-38-6 | [1] |

| Molecular Formula | C₅H₂BrClO₂S | [1][2] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| Canonical SMILES | C1=C(SC(=C1Br)C(=O)O)Cl | - |

| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N | - |

The structure features a thiophene ring substituted at position 2 with a carboxylic acid, at position 3 with bromine, and at position 5 with chlorine. The presence of two different halogens and a carboxylic acid group makes it a trifunctionalized scaffold, ripe for selective chemical manipulation.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for reaction setup, purification, formulation, and predicting pharmacokinetic profiles.

Physical State and Appearance

Based on supplier data for analogous compounds, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.

Melting Point

The melting point is a crucial indicator of a compound's purity and thermal stability. A sharp, defined melting range typically signifies high purity.

Comparative Analysis: To establish a reasonable estimate, the melting points of structurally related thiophene carboxylic acids are presented below. The electronic and steric effects of the substituents heavily influence crystal lattice packing and, therefore, the melting point.

| Compound | Melting Point (°C) |

| 5-Chlorothiophene-2-carboxylic acid | 151 - 158 °C |

| 3-Chlorothiophene-2-carboxylic acid | 186 - 190 °C |

| 3-Bromothiophene-2-carboxylic acid | 178 - 181 °C |

Given these analogues, the melting point of this compound is anticipated to be in the range of 160-200 °C. The additional bromine atom compared to 5-chlorothiophene-2-carboxylic acid would increase the molecular weight and likely strengthen intermolecular interactions, suggesting a higher melting point.

Expertise in Practice: Protocol for Melting Point Determination by DSC

For a definitive measurement, Differential Scanning Calorimetry (DSC) is the preferred method over a traditional melting point apparatus. DSC provides more detailed information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion, which can reveal thermal events like decomposition or phase transitions.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 30-40 °C above the expected melting point (e.g., 240 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak represents the beginning of melting, while the peak maximum is often reported as the melting point.

Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability.

Current Status: Quantitative solubility data is sparse. A Safety Data Sheet notes "No data available".[3] The methyl ester of a structural isomer, Methyl 4-bromo-5-chlorothiophene-2-carboxylate, is described as having very low solubility in water (0.14 g/L), which strongly suggests the parent acid will also exhibit poor aqueous solubility at neutral pH.[4]

Predicted Solubility:

-

Aqueous: Low solubility in neutral water due to the hydrophobic, halogenated thiophene ring.

-

Aqueous Base: Solubility is expected to increase significantly in basic solutions (e.g., aq. NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), and moderately soluble in alcohols like methanol and ethanol.

Expertise in Practice: Protocol for Kinetic Solubility Assessment

A standard high-throughput kinetic solubility assay is often used in early drug discovery to quickly assess a compound's solubility.

Step-by-Step Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Dilution: Add a small aliquot of the stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

Separation: Filter the plate using a vacuum manifold with a filter plate (e.g., 0.45 µm) to separate any precipitated solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, comparing the result against a calibration curve.

Acidity (pKa)

The pKa value defines the ionization state of the carboxylic acid at a given pH, which is fundamental to its chemical reactivity and physiological behavior.

Current Status: No experimental pKa value for this compound has been published.

Predicted Acidity: The predicted pKa for the related compound 5-chlorothiophene-2-carboxylic acid is 3.32.[1] The carboxylic acid on a thiophene ring is generally more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing nature and aromaticity of the thiophene ring. In this compound, the presence of two strongly electron-withdrawing halogens (Br and Cl) will further stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity. Therefore, the pKa of the target compound is predicted to be slightly lower (more acidic) than 3.32.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive proof of a molecule's structure and identity. The following section outlines the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide clues about the elemental composition.

Predicted Data:

-

Molecular Ion (M): The calculated monoisotopic mass is 239.86475 Da.

-

Expected Adducts: In electrospray ionization (ESI), common adducts would be [M-H]⁻ at m/z 238.857 and [M+H]⁺ at m/z 240.872.

-

Key Isotopic Signature: A crucial feature for identification is the unique isotopic pattern created by the presence of both bromine and chlorine. The spectrum will show a cluster of peaks for the molecular ion due to the isotopes:

-

³⁵Cl (75.8%) and ³⁷Cl (24.2%)

-

⁷⁹Br (50.7%) and ⁸¹Br (49.3%) This results in a characteristic pattern of four peaks (M, M+2, M+4, M+6) that is highly diagnostic.

-

Expertise in Practice: Protocol for LC-MS Analysis

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject 1-5 µL of the solution onto a reverse-phase C18 HPLC column. Elute with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

-

Ionization: Direct the eluent into an ESI source. Run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Extract the mass spectrum for the chromatographic peak and analyze the isotopic pattern to confirm the presence of one Br and one Cl atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~13.5 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be variable and it may exchange with D₂O.

-

~7.5-8.0 ppm (singlet, 1H): This signal corresponds to the single proton on the thiophene ring at the C4 position. It appears as a singlet because it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~162-165 ppm: Carboxylic acid carbon (C=O).

-

~140-145 ppm: C5 carbon, attached to chlorine.

-

~135-140 ppm: C2 carbon, attached to the carboxylic acid group.

-

~130-135 ppm: C4 carbon, attached to the hydrogen.

-

~115-120 ppm: C3 carbon, attached to bromine (heavy atom effect).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1500-1600 | C=C stretch | Thiophene Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

| ~1000-1100 | C-Cl stretch | Aryl Chloride |

| ~600-700 | C-Br stretch | Aryl Bromide |

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure researcher safety and maintain the integrity of the compound.

Recommended Storage: Store in a cool, dry place. Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2]

Safety Profile: Based on available data, the compound should be handled with caution.

| Hazard Type | GHS Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |

| Respiratory Hazard | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

Conclusion

This compound is a key synthetic intermediate whose full experimental characterization is not yet widely documented. This guide provides a robust framework for its use by synthesizing supplier data, predictive methods based on chemical principles, and data from closely related analogues. The predicted physicochemical and spectroscopic properties, combined with the detailed protocols for their experimental determination, offer researchers a solid foundation for incorporating this valuable building block into their synthetic and drug discovery programs. Its unique trifunctional nature ensures it will remain a compound of interest for the foreseeable future.

References

- Key Organics. (n.d.). Safety Data Sheet: this compound.

- Guidechem. (n.d.). 5-Clorotiofeno-2-carboxílico 24065-33-6 wiki.

- Guidechem. (n.d.). Methyl 4-broMo-5-chlorothiophene-2-carboxylate 1047630-72-7 wiki.

-

MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(15), 5789. [Link]

- Sunway Pharm Ltd. (n.d.). This compound - CAS:60729-38-6.

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. [Link]

Sources

3-Bromo-5-chlorothiophene-2-carboxylic acid structural information

An In-depth Technical Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid: A Core Building Block for Targeted Protein Degradation

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and strategic application, particularly in the burgeoning field of targeted protein degradation.

Core Structural and Physicochemical Profile

This compound is a polysubstituted thiophene ring, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with benzene and its unique electronic properties.[1] The molecule is functionalized with two different halogens (bromine and chlorine) and a carboxylic acid group, providing multiple reaction sites for synthetic elaboration.

Chemical Identity and Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from data on closely related analogues and standard chemical principles.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 60729-38-6 | [2] |

| Molecular Formula | C₅H₂BrClO₂S | [2] |

| Molecular Weight | 241.49 g/mol | [2] |

| Appearance | Expected to be an off-white to light yellow solid | Inferred from similar compounds[3] |

| Melting Point | Not experimentally determined; likely >150 °C | Inferred from analogues like 5-chlorothiophene-2-carboxylic acid (154-158 °C) |

| Solubility | Expected to be soluble in organic solvents like THF, Dichloromethane, and DMSO; sparingly soluble in water. | |

| Storage | Store at 2-8°C in a dark, inert atmosphere | [4] |

Strategic Synthesis: A Proposed Protocol

The synthesis of this compound is not prominently detailed in peer-reviewed literature. However, a robust and selective synthesis can be designed based on well-established organometallic chemistry of halogenated thiophenes. The proposed route leverages a selective bromine-lithium exchange followed by carboxylation.

Core Principle: The greater reactivity of the C-Br bond compared to the C-Cl bond towards lithium-halogen exchange allows for regioselective functionalization. Furthermore, lithiation at the α-position (C2 or C5) of the thiophene ring is kinetically favored.[5][6] This protocol starts from the commercially available 2,5-dibromo-3-chlorothiophene.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow via selective lithiation-carboxylation.

Detailed Step-by-Step Experimental Protocol

Materials:

-

2,5-Dibromo-3-chlorothiophene (1 eq.)[7]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq.)

-

Dry Ice (solid CO₂, excess)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, add 2,5-dibromo-3-chlorothiophene (1 eq.). Dissolve it in anhydrous THF.

-

Causality: Anhydrous conditions are critical as organolithium reagents are strong bases and will be quenched by water. An inert atmosphere prevents reaction with oxygen.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Causality: The low temperature is essential for kinetic control, favoring the faster bromine-lithium exchange over chlorine-lithium exchange or direct C-H deprotonation.[6] The bromine at the 5-position is sterically more accessible and electronically favored for exchange.

-

-

Carboxylation: While maintaining the temperature at -78 °C, add a generous excess of crushed dry ice to the reaction mixture in several portions.

-

Causality: The highly nucleophilic thienyllithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[8] An excess of CO₂ ensures the reaction goes to completion.

-

-

Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

-

Causality: The acid protonates the lithium carboxylate to form the desired carboxylic acid.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization: The Structural Fingerprint (Expected)

As no published spectra are available, this section outlines the expected analytical signatures for structural verification.

Mass Spectrometry

The most definitive feature in the mass spectrum will be the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%) and chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%).[9]

-

Expected M⁺ Cluster:

-

M peak: at m/z 240 (for C₅H₂⁷⁹Br³⁵ClO₂S)

-

M+2 peak: at m/z 242 (from ⁸¹Br and ³⁷Cl isotopes)

-

M+4 peak: at m/z 244 (from ⁸¹Br and ³⁷Cl combined)

-

-

Isotopic Pattern: The relative intensity of the M:M+2:M+4 peaks will be approximately 3:4:1 , a unique signature for a compound containing one Br and one Cl atom.[10][11]

NMR Spectroscopy

-

¹H NMR: The structure contains only one proton, located at the C4 position of the thiophene ring.

-

Expected Signal: A single sharp singlet is expected. Its chemical shift would likely be in the aromatic region, estimated around δ 7.0-7.5 ppm .[12]

-

-

¹³C NMR: Five distinct signals are expected, one for each carbon atom.

-

C=O (Carboxylic Acid): ~160-165 ppm

-

C2 (attached to COOH): ~130-135 ppm

-

C3 (attached to Br): ~110-115 ppm

-

C4 (attached to H): ~130-135 ppm

-

C5 (attached to Cl): ~135-140 ppm

-

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around ~1700 cm⁻¹

-

C-Br / C-Cl stretches: Absorptions in the fingerprint region (<800 cm⁻¹)

Application in Drug Discovery: A Scaffold for PROTACs

The designation of this molecule as a "Protein Degrader Building Block" points to its utility in constructing Proteolysis-Targeting Chimeras (PROTACs).[2]

PROTAC Technology Explained: PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[13] They consist of three components: a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome.

Caption: Role of the thiophene scaffold in a PROTAC molecule.

How this compound Fits In:

-

Linker Attachment Point: The carboxylic acid at the C2 position is an ideal chemical handle for attaching the linker, typically through robust amide bond formation.

-

Scaffold for Warhead Synthesis: The thiophene ring provides a rigid and synthetically versatile core. The bromine and chlorine atoms serve as orthogonal handles for building out the "warhead" portion of the PROTAC via common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of different chemical groups to achieve high-affinity binding to the target protein.

-

Drug-like Properties: Thiophene cores are prevalent in approved drugs and are known to impart favorable pharmacokinetic properties.[1]

Safety and Handling

As a halogenated carboxylic acid, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally similar chemicals.[3][14][15]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood.

-

Hazards:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).[4]

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. achmem.com [achmem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Dihalogenated Thiophene Building Block

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chlorothiophene-2-carboxylic acid

This compound (CAS No: 60729-38-6) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene core with distinct halogen substituents at the 3- and 5-positions and a carboxylic acid at the 2-position, offers multiple points for synthetic diversification. This strategic arrangement of functional groups makes it a key intermediate for creating complex molecular architectures, particularly in the development of novel therapeutics such as protein degraders.[1]

The thiophene ring is an aromatic heterocycle that exhibits reactivity similar to benzene, yet with distinct characteristics due to the presence of the sulfur heteroatom.[3] This sulfur atom influences the electron distribution within the ring, making the α-positions (C2 and C5) particularly susceptible to electrophilic attack.[3][4] The synthesis of polysubstituted thiophenes, especially with a specific regiochemical arrangement of different halogens, presents a significant challenge that requires a nuanced understanding of the directing effects of substituents and careful control of reaction conditions. This guide provides a detailed examination of the synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrClO₂S[1][2] |

| Molecular Weight | 241.49 g/mol [1][2] |

| CAS Number | 60729-38-6[1] |

| Appearance | Typically a solid |

| Storage | 2-8°C, under inert atmosphere, protected from light[2][5] |

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound begins by disconnecting the functional groups to identify viable starting materials. The carboxylic acid group can be installed via carboxylation of a lithiated or Grignard intermediate, or it can serve as a directing group for the sequential introduction of the halogens. The latter approach is often more direct and controllable.

Starting with the readily available thiophene-2-carboxylic acid, the synthesis hinges on two key transformations: a selective chlorination and a selective bromination. The order of these halogenation steps is critical, as the directing effects of the existing substituents will govern the position of the next incoming electrophile.

Figure 1: Retrosynthetic pathway for this compound.

Synthetic Pathway: A Step-by-Step Mechanistic Approach

The most practical and widely applicable synthesis proceeds via the sequential halogenation of thiophene-2-carboxylic acid. This strategy leverages the inherent reactivity patterns of the thiophene ring, modulated by the directing effects of the carboxylic acid group.

Pillar 1: Understanding Thiophene Reactivity

The thiophene ring is an electron-rich aromatic system. The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during electrophilic aromatic substitution, particularly when the attack occurs at the C2 or C5 positions. Consequently, thiophene is significantly more reactive than benzene towards electrophiles.[3][4]

The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it is a meta-director in the context of benzene chemistry. On the thiophene ring, it deactivates the adjacent C3 position but more strongly deactivates the C5 position through resonance. Despite this deactivation, the C5 position remains the most favorable site for the first electrophilic substitution due to the inherent high reactivity of the α-position in thiophenes.

Step 1: Regioselective Chlorination to 5-Chlorothiophene-2-carboxylic acid

The initial step involves the selective chlorination of thiophene-2-carboxylic acid at the C5 position. This transformation is a classic example of electrophilic aromatic substitution.

-

Causality of Reagent Choice : While various chlorinating agents exist, sulfuryl chloride (SO₂Cl₂) is often employed for this purpose. It serves as a convenient source of electrophilic chlorine. The reaction proceeds without the need for a strong Lewis acid catalyst, which can often lead to polymerization and decomposition of the sensitive thiophene ring.[4]

-

Mechanism : The reaction is believed to proceed through the formation of a sigma complex intermediate, which is stabilized by the sulfur atom. The subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product.

Figure 2: Workflow for the chlorination of thiophene-2-carboxylic acid.

Step 2: Regioselective Bromination to this compound

With the C5 position now occupied by a chlorine atom, the second halogenation must be directed to one of the remaining positions (C3 or C4). The existing substituents—the C2-carboxylic acid and the C5-chloro group—both deactivate the ring. However, they direct the incoming electrophile to the C3 and C4 positions. The C3 position is generally more activated than the C4 position in 2,5-disubstituted thiophenes, leading to the desired product.

-

Causality of Reagent Choice : N-Bromosuccinimide (NBS) is an excellent reagent for this step. It is a mild source of electrophilic bromine (Br⁺) and is often used when selective bromination is required, minimizing the risk of over-bromination or side reactions that can occur with liquid bromine. The reaction is typically performed in a suitable solvent like acetic acid or a chlorinated solvent.[6]

-

Mechanism : The mechanism is analogous to the chlorination step. The electron-rich thiophene ring attacks the electrophilic bromine generated from NBS. The resulting sigma complex is then deprotonated to yield the final this compound.

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted before any experimental work.[7]

Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), dissolve thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

-

Reagent Addition : Cool the solution in an ice bath to 0-5 °C. Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, carefully pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chlorothiophene-2-carboxylic acid.[8]

Protocol 2: Synthesis of this compound

-

Reaction Setup : In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the 5-chlorothiophene-2-carboxylic acid (1.0 eq) obtained from the previous step in glacial acetic acid.

-

Reagent Addition : Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution in one portion.

-

Reaction : Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up : Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate will form.

-

Purification : Collect the crude product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent to afford the final product, this compound.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Result |

| ¹H NMR | A single sharp singlet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the proton at the C4 position. A broad singlet for the carboxylic acid proton (variable, >10 ppm). |

| ¹³C NMR | Five distinct signals are expected for the five carbon atoms of the thiophene ring and the carboxylic acid. The chemical shifts will be influenced by the halogen substituents. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Conclusion: A Versatile and Accessible Synthetic Target

The synthesis of this compound is a well-established process that relies on the fundamental principles of electrophilic aromatic substitution on a heterocyclic ring. By carefully selecting the starting materials and controlling the sequence of halogenation, this valuable building block can be prepared in a regioselective manner. The protocols outlined in this guide provide a robust framework for its synthesis, enabling researchers in drug discovery and materials science to access this versatile intermediate for the development of next-generation technologies and therapeutics. The strategic importance of halogenated thiophenes ensures that efficient and scalable synthetic routes to compounds like this will remain an area of active interest.[9][10]

References

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis . Geshem. Available from: [Link]

-

Thiophene-2-carboxylic acid - Wikipedia . Wikipedia. Available from: [Link]

-

This compound - POWERFORUM . POWERFORUM. Available from: [Link]

-

Profeta, L. J. M., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory . Journal of Molecular Graphics and Modelling, 28(6), 540-547. Available from: [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives . ResearchGate. Available from: [Link]

-

Lue, P., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journal of Organic Chemistry, 7, 1292-1302. Available from: [Link]

-

Thiophene - Wikipedia . Wikipedia. Available from: [Link]

-

Liu, D., et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells . Journal of Materials Chemistry A. Supporting Information. Available from: [Link]

-

The Versatility of Halogenated Thiophenes in Organic Synthesis . Geshem. Available from: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . ResearchGate. Available from: [Link]

-

3-bromothiophene - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

Chapter 9: Thiophenes and their Benzo Derivatives: Reactivity . University of Glasgow. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. FCKeditor - Resources Browser [powerforum.hu]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. achmem.com [achmem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

3-Bromo-5-chlorothiophene-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-chlorothiophene-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its poly-substituted thiophene ring makes it a versatile intermediate for creating more complex molecular architectures. However, as with many halogenated organic compounds, its handling requires a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring both personal safety and experimental integrity.

Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe handling. This compound is a solid powder, typically light yellow or cream in color.[2][3]

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 60729-38-6 | [1][4] |

| Molecular Formula | C₅H₂BrClO₂S | [1][4][5] |

| Molecular Weight | 241.49 g/mol | [1][4][5] |

| Physical State | Solid, Powder | [2] |

| Appearance | Light yellow / Cream | [2][3] |

| Storage Temperature | 2-8°C | [4][5][6] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.[4][5] A systematic approach to risk assessment is critical before any handling operations begin.

GHS Hazard Classification

| Classification | Hazard Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 | Warning |

Source: Achmem, Aaron Chemicals[4][5]

Risk Assessment Workflow

A proactive risk assessment workflow is essential. This involves identifying the inherent hazards of the chemical, evaluating the potential for exposure based on the planned experimental procedure, implementing appropriate control measures, and continuously reviewing the process for potential improvements.

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in a multi-layered approach to exposure prevention, prioritizing engineering controls and supplementing them with appropriate PPE. This is formally known as the Hierarchy of Controls.

Hierarchy of Controls

The most effective safety strategies focus on removing or minimizing the hazard at its source. PPE, while essential, is the last line of defense.

Caption: The Hierarchy of Controls model applied to laboratory safety.

Engineering Controls

All operations involving this compound, especially those that may generate dust (e.g., weighing, transferring), must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[2][7] The laboratory should be equipped with an accessible safety shower and eyewash station.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

| Protection | Specification | Rationale and Best Practices |

| Eye & Face | ANSI Z87.1-compliant safety goggles.[9] | Protects against dust particles and potential splashes. Standard safety glasses are insufficient. |

| Hand | Chemical-resistant gloves. Butyl rubber or Viton® are recommended for halogenated compounds.[7] | Nitrile gloves may offer only limited splash protection and should be changed immediately upon contact.[7] Always inspect gloves for tears or holes before use. |

| Body | Flame-retardant lab coat and a chemical-resistant apron for large-scale operations.[7] | A fully buttoned lab coat provides a primary barrier. Clothing should be non-synthetic (e.g., cotton). |

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator.[10] | Required if engineering controls are insufficient to maintain exposure below acceptable limits or during spill cleanup.[8][9] |

| Footwear | Closed-toe, chemical-resistant shoes.[7] | Protects feet from spills. |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for minimizing risk.

Step-by-Step Handling Protocol

-

Preparation: Before starting, confirm the fume hood is functioning correctly. Don personal protective equipment as specified in Section 3.

-

Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material to the hood before opening.

-

Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring quickly from a height.

-

Post-Handling: Tightly cap the source container immediately after use.

-

Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth. Dispose of the liner and cloth as hazardous waste.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[2][5]

Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11] The recommended storage temperature is between 2-8°C.[4][5][6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4][6]

-

Light: Keep the container in a dark place to protect it from light.[4][6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[7][12]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[5][13] |

Spill Response Protocol

The response to a spill depends on its size and location.

Caption: Decision-making flowchart for chemical spill response.

Minor Spill Cleanup (Small amount of solid inside a fume hood):

-

Ensure appropriate PPE is worn, including respiratory protection.

-

Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14]

-

Carefully sweep or scoop the mixture into a clearly labeled, sealable container for hazardous waste.[5][11]

-

Wipe the spill area with a cloth dampened with soapy water.

-

Place all cleanup materials (gloves, cloths, absorbent) into the hazardous waste container.[15]

-

Report the incident to the laboratory supervisor.

For any spill outside of a fume hood, or one that is large in quantity, evacuate the area immediately and contact your institution's emergency response team.[16]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and properly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[2][12]

Conclusion

While this compound is a potent tool for chemical synthesis, its potential hazards demand a culture of safety and preparedness. By integrating the principles of risk assessment, utilizing a hierarchy of controls, and adhering to established protocols for handling, storage, and emergencies, researchers can confidently and safely harness the utility of this compound in their scientific endeavors.

References

- Benchchem. (n.d.). Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene.

- Achmem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- Aaron Chemicals. (2024, November 1). Safety Data Sheet.

- POWERFORUM. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.

- Fisher Scientific. (2021, December 26). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- Oakwood Chemical. (n.d.). This compound, min 98%.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- Enamine. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.

- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.

- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.

- Smith College. (n.d.). SPILLS - Research and Instruction Safety.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.

- Sigma-Aldrich. (n.d.). 3-Chlorothiophene-2-carboxylic acid 97%.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. achmem.com [achmem.com]

- 5. aaronchem.com [aaronchem.com]

- 6. FCKeditor - Resources Browser [powerforum.hu]

- 7. benchchem.com [benchchem.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. jk-sci.com [jk-sci.com]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Navigating the Procurement of 3-Bromo-5-chlorothiophene-2-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the precise sourcing of specialized chemical reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS No. 60729-38-6), a key heterocyclic building block. This guide, structured from the perspective of a Senior Application Scientist, offers practical insights into supplier evaluation, quality control, and the scientific context of this important thiophene derivative.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based carboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the thiophene ring, an electron-rich aromatic system that can be readily functionalized to modulate the biological activity and physicochemical properties of larger molecules. The specific substitution pattern of this compound, featuring both bromo and chloro substituents, offers multiple reaction sites for further chemical transformations, making it a versatile intermediate in organic synthesis.

While the direct applications of this compound are not extensively detailed in publicly available literature, its structural analogs, such as 5-chlorothiophene-2-carboxylic acid, are known to be crucial intermediates in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban.[1][2][3] This relationship underscores the potential of the target compound in the exploration of new chemical entities with diverse biological activities. The strategic placement of the halogen atoms allows for selective functionalization, for instance, through cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[4]

Commercial Availability and Supplier Landscape

Procuring this compound requires careful navigation of the chemical supplier landscape. The compound is available from a range of suppliers, including large, well-established chemical companies and smaller, more specialized providers.

Key Identification Parameters:

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Additional Information |

| Apollo Scientific | Not specified | 100mg | MDL Number: MFCD28099366.[5] |

| Achmem | Not specified | Not specified | Provides basic safety information.[7] |

| Aladdin Scientific | min 98% | 100mg | Product family: Protein Degrader Building Blocks.[8] |

| abcr Gute Chemie | Not specified | Not specified | Lists the compound under CAS 60729-38-6. |

| POWERFORUM | 95% | 100mg | Provides basic safety and storage information. |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify stock and purity with the supplier before ordering.

It is crucial for researchers to exercise due diligence when sourcing this compound, as search results are often populated with structurally similar but distinct molecules. Verifying the CAS number is the most reliable method to ensure the procurement of the correct chemical entity.

Quality Control and Analytical Verification

The purity of starting materials is paramount in research and development, as impurities can lead to ambiguous results, failed reactions, and the generation of unwanted byproducts. For this compound, a typical purity offered by suppliers is in the range of 95-98%.[8]

A comprehensive Certificate of Analysis (CoA) should be requested from the supplier. This document provides critical data on the purity and identity of the compound. Key analytical techniques employed for the quality control of carboxylic acids like this include:

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the compound and quantifying any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, confirming the identity of the compound and the positions of the substituents on the thiophene ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

While a universally standardized analytical method for this specific compound is not publicly available, general liquid-chromatographic methods for carboxylic acids are well-established and routinely adapted for quality control purposes.[9]

Synthesis and Mechanistic Considerations

The synthesis of substituted thiophene carboxylic acids can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not readily found in peer-reviewed literature, the synthesis of its analogs provides valuable insights into potential synthetic strategies.

Common synthetic approaches for similar compounds include:

-

Halogenation of a Thiophene Precursor: Introducing chloro and bromo substituents onto a pre-existing thiophene carboxylic acid or a derivative.

-

Carboxylation of a Dihalogenated Thiophene: This typically involves the use of a strong base, such as n-butyllithium, to deprotonate a specific position on the dihalogenated thiophene ring, followed by quenching with carbon dioxide to form the carboxylic acid.[10]

-

Oxidation of a Corresponding Aldehyde or Ketone: If the corresponding 3-bromo-5-chlorothiophene-2-carbaldehyde is available, it can be oxidized to the carboxylic acid.

The following diagram illustrates a generalized workflow for the procurement and utilization of this compound in a research setting.

Caption: Procurement and Utilization Workflow

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available data, the following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound. The SDS will contain detailed information on personal protective equipment (PPE), storage, disposal, and emergency procedures. The compound should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.

Conclusion

This compound is a valuable, albeit specialized, building block for chemical synthesis. Its procurement requires a discerning approach, with a strong emphasis on CAS number verification and a thorough review of supplier-provided analytical data. While specific applications are not widely published, its structural features suggest significant potential in the development of novel compounds in medicinal chemistry and other fields. By adhering to the principles of careful supplier selection, robust quality control, and safe handling practices, researchers can effectively integrate this versatile thiophene derivative into their research and development programs.

References

-

Aladdin Scientific. This compound, min 98%, 100 mg. [Link]

-

POWERFORUM. This compound. [Link]

-

abcr Gute Chemie. AB442224 | CAS 60729-38-6. [Link]

-

Ikram, M., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Institutes of Health. [Link]

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

- Google Patents. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

Patents India. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

- Google Patents.

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 2. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]